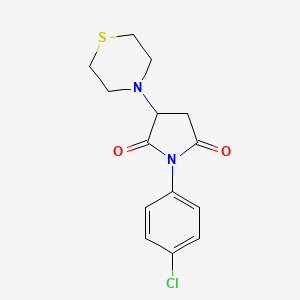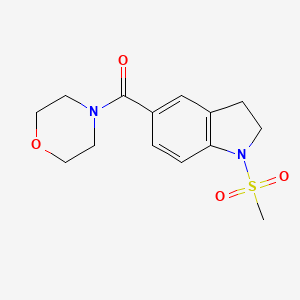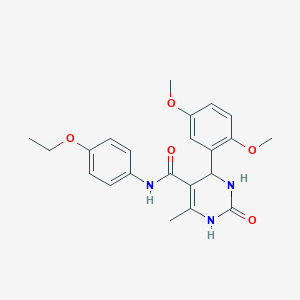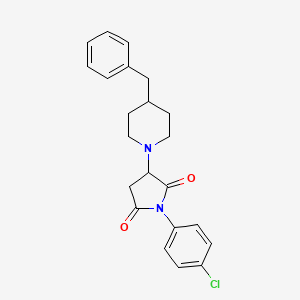
1-(4-chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CP-465,022 and is a potent and selective antagonist of the orexin receptor 1 (OX1R). Orexin receptors are involved in regulating wakefulness and sleep, and their dysfunction has been linked to various sleep disorders and psychiatric conditions.
Mechanism of Action
CP-465,022 is a selective antagonist of the orexin receptor 1 (1-(4-chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione). Orexin receptors are involved in regulating wakefulness and sleep. The blockade of 1-(4-chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione by CP-465,022 leads to a decrease in wakefulness and an increase in sleep. CP-465,022 has also been shown to modulate the reward pathway in the brain, which may explain its potential use in the treatment of addiction.
Biochemical and Physiological Effects:
CP-465,022 has been shown to have several biochemical and physiological effects. It has been shown to decrease wakefulness and increase sleep in animal models. CP-465,022 has also been shown to decrease food intake and body weight in animal models of obesity. In addition, CP-465,022 has been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
CP-465,022 has several advantages for lab experiments. It is a potent and selective antagonist of the 1-(4-chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione, which makes it a useful tool for studying the role of orexin receptors in various physiological and pathological processes. CP-465,022 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, CP-465,022 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, CP-465,022 is a challenging compound to synthesize, which may limit its availability for some researchers.
Future Directions
CP-465,022 has several potential future directions for research. One direction is to further explore its therapeutic potential in the treatment of sleep disorders, psychiatric conditions, and metabolic disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on the reward pathway in the brain. CP-465,022 may also have potential applications in the field of chronobiology, as orexin receptors are involved in regulating circadian rhythms. Finally, further research is needed to establish the long-term safety and efficacy of CP-465,022, particularly in human subjects.
Synthesis Methods
The synthesis of CP-465,022 involves several steps starting from commercially available starting materials. The first step involves the protection of the amino group of pyrrolidine using a suitable protecting group. The protected pyrrolidine is then reacted with 4-chlorobenzaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to give the corresponding amine. The amine is then reacted with 4-chlorothiophene-2-carboxylic acid chloride in the presence of a base to give CP-465,022.
Scientific Research Applications
CP-465,022 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various sleep disorders such as narcolepsy, insomnia, and sleep apnea. CP-465,022 has also been shown to have potential applications in the treatment of psychiatric conditions such as depression, anxiety, and addiction. In addition, CP-465,022 has been studied for its potential use in the treatment of obesity and metabolic disorders.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFSTWLGBRQKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5201637.png)

![2-(1,3-benzothiazol-2-ylthio)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B5201646.png)

![6-[5-(4-chlorophenyl)-2-furyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201654.png)
![1-(1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B5201656.png)
![4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate](/img/structure/B5201659.png)
![methyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5201661.png)
![N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5201669.png)

![4-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5201684.png)
![3-allyl-5-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201690.png)
![4-{[(2-fluorophenyl)acetyl]amino}benzamide](/img/structure/B5201698.png)